molecular formula C21H24N2O3S B4799852 N-(3,5-dimethylphenyl)-2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide

N-(3,5-dimethylphenyl)-2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide

Cat. No.: B4799852
M. Wt: 384.5 g/mol
InChI Key: IYABALJXNJJHCV-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a phenoxy group, and an acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3,5-dimethylphenylamine with 2-chloroacetyl chloride to form N-(3,5-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with 4-(4-morpholinylcarbonothioyl)phenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or morpholine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Varied products depending on the nucleophile used

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could have implications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-[4-(4-morpholinylcarbonyl)phenoxy]acetamide
  • N-(3,5-dimethylphenyl)-2-[4-(4-piperidinylcarbonothioyl)phenoxy]acetamide
  • N-(3,5-dimethylphenyl)-2-[4-(4-piperidinylcarbonyl)phenoxy]acetamide

Uniqueness

N-(3,5-dimethylphenyl)-2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide is unique due to the presence of the morpholinylcarbonothioyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(morpholine-4-carbothioyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-15-11-16(2)13-18(12-15)22-20(24)14-26-19-5-3-17(4-6-19)21(27)23-7-9-25-10-8-23/h3-6,11-13H,7-10,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYABALJXNJJHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=S)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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